![molecular formula C28H38O6 B14274809 4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate CAS No. 130114-41-9](/img/structure/B14274809.png)
4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a hexyloxy group and a benzoate ester linked through a hexyl chain with a propanoyloxy group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate typically involves a multi-step process. One common method includes the esterification of 4-(Hexyloxy)benzoic acid with 4-{[6-(hydroxy)hexyl]oxy}phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl or ester derivatives.
Scientific Research Applications
4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active phenolic and carboxylic acid moieties. These moieties can interact with enzymes, receptors, or other biomolecules, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate
- 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-methoxybenzoate
- 4-Cyanophenyl 4-{[6-(acryloyloxy)hexyl]oxy}benzoate
Uniqueness
4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate is unique due to its specific ester linkage and the presence of both hexyloxy and propanoyloxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
130114-41-9 |
|---|---|
Molecular Formula |
C28H38O6 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(4-hexoxyphenyl) 4-(6-propanoyloxyhexoxy)benzoate |
InChI |
InChI=1S/C28H38O6/c1-3-5-6-9-20-32-25-16-18-26(19-17-25)34-28(30)23-12-14-24(15-13-23)31-21-10-7-8-11-22-33-27(29)4-2/h12-19H,3-11,20-22H2,1-2H3 |
InChI Key |
NIXAEYMQSPYRGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
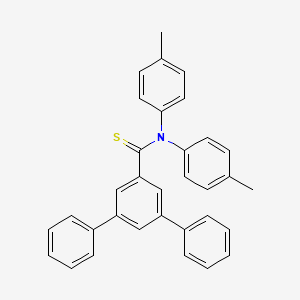

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
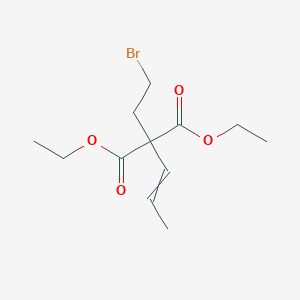
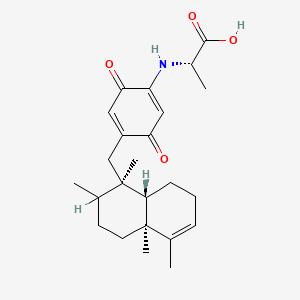
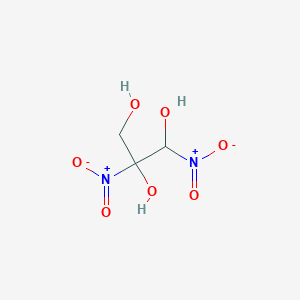
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
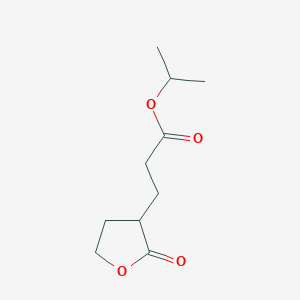
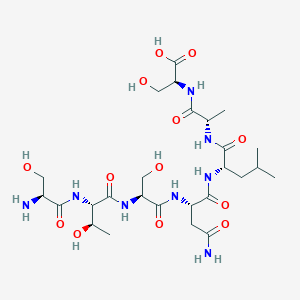
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)
